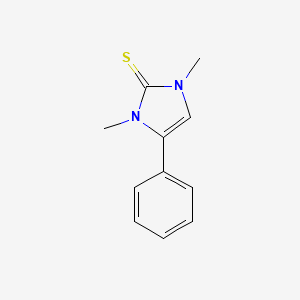
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione is a heterocyclic compound that belongs to the imidazole family It is characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazoline derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its sulfur atom can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Comparación Con Compuestos Similares
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione can be compared with other imidazole derivatives such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: This compound has a similar structure but lacks the sulfur atom, which affects its chemical reactivity and biological activity.
4-Methyl-5-phenyl-3-imidazoline-2-thione: This compound has a methyl group at the 4-position, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its sulfur-containing imidazoline ring, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
25433-16-3 |
|---|---|
Fórmula molecular |
C11H12N2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
1,3-dimethyl-4-phenylimidazole-2-thione |
InChI |
InChI=1S/C11H12N2S/c1-12-8-10(13(2)11(12)14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
PFZYPHBIKQHBFK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N(C1=S)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















